
5-Hydroxy-4-iodopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4-iodopentanoic acid is an organic compound with the molecular formula C5H9IO3 It is a derivative of pentanoic acid, featuring both a hydroxy group at the 5th position and an iodine atom at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-iodopentanoic acid typically involves the iodination of 5-hydroxypentanoic acid. One common method is the reaction of 5-hydroxypentanoic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide, under acidic conditions. The reaction proceeds as follows: [ \text{C5H10O3} + I_2 + H_2O_2 \rightarrow \text{C5H9IO3} + H_2O ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-4-iodopentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products:
Oxidation: 5-Oxo-4-iodopentanoic acid.
Reduction: 5-Hydroxy-4-pentanoic acid.
Substitution: 5-Hydroxy-4-substituted-pentanoic acid derivatives.
Scientific Research Applications
5-Hydroxy-4-iodopentanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of iodinated compounds for radiographic imaging.
Biology: The compound can be used in studies involving iodine metabolism and its effects on biological systems.
Industry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 5-Hydroxy-4-iodopentanoic acid exerts its effects depends on its specific application. For instance, in radiographic imaging, the iodine atom enhances the compound’s ability to absorb X-rays, providing clear contrast in imaging studies. The hydroxy group may also play a role in the compound’s solubility and reactivity, influencing its interaction with biological molecules and pathways.
Comparison with Similar Compounds
5-Hydroxy-4-chloropentanoic acid: Similar structure but with a chlorine atom instead of iodine.
5-Hydroxy-4-bromopentanoic acid: Similar structure but with a bromine atom instead of iodine.
5-Hydroxy-4-fluoropentanoic acid: Similar structure but with a fluorine atom instead of iodine.
Comparison: 5-Hydroxy-4-iodopentanoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its chloro, bromo, and fluoro analogs. Iodine’s larger atomic size and higher atomic number make it particularly useful in applications requiring high-density contrast, such as radiographic imaging. Additionally, the reactivity of the iodine atom in substitution reactions can differ significantly from that of chlorine, bromine, or fluorine, offering unique synthetic opportunities.
Properties
CAS No. |
653569-79-0 |
|---|---|
Molecular Formula |
C5H9IO3 |
Molecular Weight |
244.03 g/mol |
IUPAC Name |
5-hydroxy-4-iodopentanoic acid |
InChI |
InChI=1S/C5H9IO3/c6-4(3-7)1-2-5(8)9/h4,7H,1-3H2,(H,8,9) |
InChI Key |
VXOLTZGMXNAWCT-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(CO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide](/img/structure/B12518845.png)
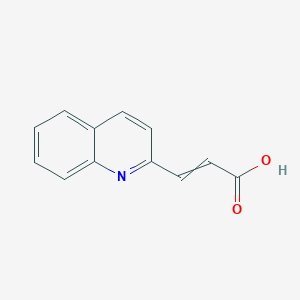
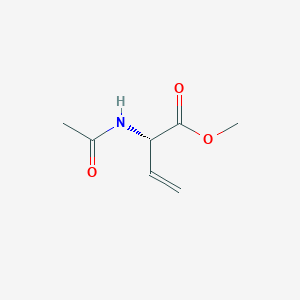
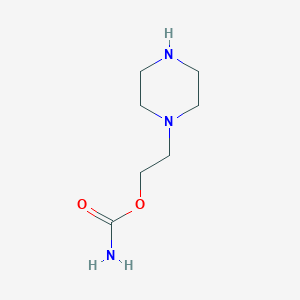
![3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane](/img/structure/B12518860.png)
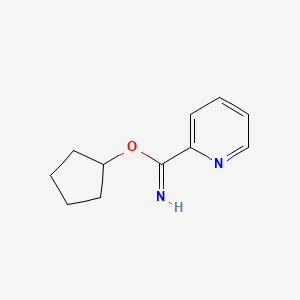
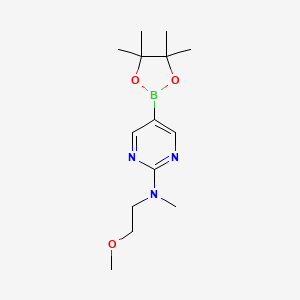
![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride](/img/structure/B12518891.png)
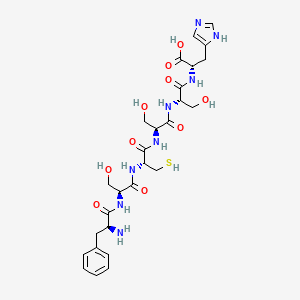


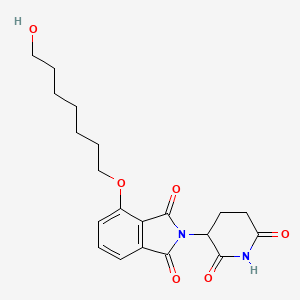
![tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B12518908.png)
